3-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Overview
Description
3-Nitro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H7F3N2O3 and a molecular weight of 236.15 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCF3) attached to an aniline ring
Preparation Methods
The synthesis of 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline typically involves the nitration of 4-(2,2,2-trifluoroethoxy)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Starting Material: 4-(2,2,2-trifluoroethoxy)aniline.
Nitration: The starting material is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position of the aniline ring.
Isolation and Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Nitro-4-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.
Scientific Research Applications
3-Nitro-4-(2,2,2-trifluoroethoxy)aniline finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline depends on its specific application and the molecular targets involved. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
3-Nitro-4-(2,2,2-trifluoroethoxy)aniline can be compared with other similar compounds, such as:
4-(2,2,2-Trifluoroethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoroethoxy group, leading to differences in chemical reactivity and physical properties.
4-Nitro-3-(trifluoromethyl)aniline: Has a trifluoromethyl group instead of a trifluoroethoxy group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
3-nitro-4-(2,2,2-trifluoroethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7-2-1-5(12)3-6(7)13(14)15/h1-3H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMREJURVUPZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650487 | |
Record name | 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-84-3 | |
Record name | 3-Nitro-4-(2,2,2-trifluoroethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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